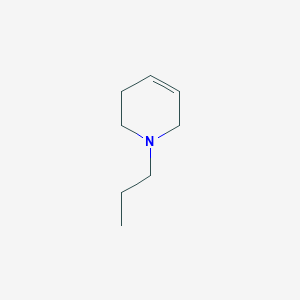
1-Propyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C8H15N. It belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying the behavior of tetrahydropyridines in biological systems.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance to Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with distinct chemical properties.
Uniqueness: 1-Propyl-1,2,3,6-tetrahydropyridine is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
53385-78-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-propyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3 |
InChI Key |
JKNMIYYXZPLHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















